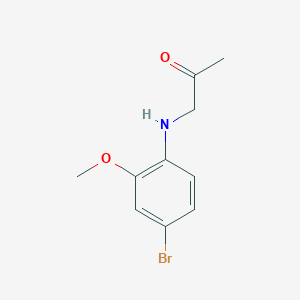
1-(4-Bromo-2-methoxyphenyl)aminopropan-2-one
Cat. No. B8525799
M. Wt: 258.11 g/mol
InChI Key: LHJYUJQDCWKLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07880009B2
Procedure details


Chloroacetone (20 g) was added dropwise to a DMF (160 mL) suspension of N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide (32.4 g), cesium carbonate (71 g) and potassium iodide (1.8 g), and the reaction solution was agitated at room temperature for 2 hours. Then, The reaction solution was stirred for 1 hour and iced water was added thereto. Crystals deposited were separated by filtering. The obtained crystal was suspended in methanol (360 mL) and 2N sodium hydroxide solution (55 mL), and the suspension was agitated for 30 minutes. An iced water was added thereto. Crystals deposited were separated by filtering, and air-dried overnight. 25.2 g of the title compound was obtained.

Quantity
32.4 g
Type
reactant
Reaction Step One

Name
cesium carbonate
Quantity
71 g
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:5])[CH3:4].[Br:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13]C(=O)C(F)(F)F)=[C:9](OC)[CH:8]=1.[C:22](=[O:25])([O-])[O-].[Cs+].[Cs+].[I-].[K+]>O.CN(C=O)C>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][CH2:2][C:3](=[O:5])[CH3:4])=[C:9]([O:25][CH3:22])[CH:8]=1 |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C)=O
|
|
Name
|
|
|
Quantity
|
32.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)NC(C(F)(F)F)=O)OC
|
|
Name
|
cesium carbonate
|
|
Quantity
|
71 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction solution was agitated at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Then, The reaction solution was stirred for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystals deposited were separated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
2N sodium hydroxide solution (55 mL), and the suspension was agitated for 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
An iced water was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystals deposited were separated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)NCC(C)=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
